Lithium;2-(1,3-thiazol-2-ylmethylcarbamoylamino)acetate
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Overview
Description
Lithium;2-(1,3-thiazol-2-ylmethylcarbamoylamino)acetate is a chemical compound with the molecular formula C7H9N3O3SLi It is known for its unique structure, which includes a thiazole ring, a carbamoyl group, and a lithium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;2-(1,3-thiazol-2-ylmethylcarbamoylamino)acetate typically involves the reaction of thiazole derivatives with lithium salts. One common method includes the reaction of 2-(1,3-thiazol-2-ylmethylcarbamoylamino)acetic acid with lithium hydroxide or lithium carbonate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated through crystallization or precipitation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization, filtration, and drying to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Lithium;2-(1,3-thiazol-2-ylmethylcarbamoylamino)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Halogens, electrophiles; reactions often conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines or other reduced derivatives .
Scientific Research Applications
Lithium;2-(1,3-thiazol-2-ylmethylcarbamoylamino)acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of thiazole-containing compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Mechanism of Action
The mechanism of action of Lithium;2-(1,3-thiazol-2-ylmethylcarbamoylamino)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The lithium ion may also play a role in stabilizing the compound and enhancing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like 2-aminothiazole and thiazole-4-carboxylic acid share structural similarities with Lithium;2-(1,3-thiazol-2-ylmethylcarbamoylamino)acetate.
Carbamoyl derivatives: Compounds such as carbamoyl chloride and carbamoyl phosphate have similar functional groups.
Lithium salts: Lithium carbonate and lithium chloride are common lithium-containing compounds.
Uniqueness
This compound is unique due to its combination of a thiazole ring, a carbamoyl group, and a lithium ion. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
lithium;2-(1,3-thiazol-2-ylmethylcarbamoylamino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S.Li/c11-6(12)4-10-7(13)9-3-5-8-1-2-14-5;/h1-2H,3-4H2,(H,11,12)(H2,9,10,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKYXXREDQMILX-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CSC(=N1)CNC(=O)NCC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8LiN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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